
N,N'-Diethyl-N,N'-diphenylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-Diethyl-N,N'-diphenylethylenediamine is an ethylenediamine derivative featuring both ethyl (C₂H₅) and phenyl (C₆H₅) substituents on its nitrogen atoms. Its molecular formula is C₁₈H₂₂N₂ (calculated), with a molecular weight of 266.38 g/mol. The compound is likely a solid at room temperature, with solubility in organic solvents like ethanol or dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N,N’-diphenylethylenediamine typically involves the reaction of N,N’-diphenylethylenediamine with ethylating agents. One common method is the alkylation of N,N’-diphenylethylenediamine using diethyl sulfate or ethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-N,N’-diphenylethylenediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-N,N’-diphenylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
Chemical Reactivity and Synthesis
Nickel(II) Chelates
N,N'-Diethyl-N,N'-diphenylethylenediamine is employed to prepare nickel(II) chelates, which are crucial for studying chemical reactivities and coordination chemistry. These chelates can facilitate investigations into electron transfer processes and catalytic activities in various reactions .
N-Heterocyclic Carbenes (NHCs)
The compound serves as a precursor for synthesizing N-heterocyclic carbene adducts by reacting with substituted benzaldehydes. These NHCs are significant in catalysis, particularly in cross-coupling reactions and polymerization processes, enhancing the efficiency and selectivity of chemical transformations .
Material Science Applications
Cyclic Poly(methyl methacrylate)
this compound is utilized as a starting material for the synthesis of substituted cyclic poly(methyl methacrylate). This application is vital for developing advanced materials with tailored properties for use in coatings, adhesives, and biomedical devices .
Biomedical Research
Fluorescence Detection in Chromatography
In analytical chemistry, this compound has been used for the derivatization of neurotransmitters such as serotonin, dopamine, and noradrenaline in liquid chromatography. The method enhances the sensitivity and selectivity of detecting these compounds in biological samples, aiding in neurological research .
Anti-Cancer Studies
Recent studies have explored the anti-proliferative effects of complexes formed with this compound on cancer cell lines. For example, certain synthesized ligands demonstrated significant activity against breast cancer cells, suggesting potential applications in developing new cancer therapies .
Case Studies
Mechanism of Action
The mechanism of action of N,N’-Diethyl-N,N’-diphenylethylenediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a chelating agent, forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of N,N'-Diethyl-N,N'-diphenylethylenediamine with structurally analogous ethylenediamine derivatives:
Compound | Molecular Formula | Molecular Weight | Substituents | Physical State | Solubility | Applications |
---|---|---|---|---|---|---|
This compound | C₁₈H₂₂N₂ | 266.38 | Ethyl, Phenyl | Solid* | Organic solvents* | Asymmetric synthesis, metal complexes |
N,N′-Diphenylethylenediamine | C₁₄H₁₆N₂ | 212.29 | Phenyl | Solid | Ethanol, acetone | Chiral auxiliary, analytical reagents |
N,N'-Dimethyl-1,2-diphenylethylenediamine | C₁₆H₂₀N₂ | 240.34 | Methyl, Phenyl | Solid | Organic solvents | Enantiomeric resolution, catalysis |
N,N-Dimethyl-N′-ethylethylenediamine | C₆H₁₆N₂ | 116.21 | Methyl, Ethyl | Liquid* | Polar solvents | Organic synthesis intermediate |
TEMED (N,N,N',N'-Tetramethyl-ethylenediamine) | C₆H₁₆N₂ | 116.21 | Methyl | Liquid | Water, alcohols | Catalyst in polymer chemistry |
N,N′-Diacetylethylenediamine | C₆H₁₂N₂O₂ | 144.17 | Acetyl | Solid | Limited aqueous solubility | Organic synthesis, surfactants |
*Inferred properties based on structural analogs.
Key Observations:
- Steric Effects: Phenyl groups (e.g., in N,N′-Diphenylethylenediamine) introduce significant steric bulk, enhancing enantioselectivity in asymmetric catalysis .
- Solubility: Bulky phenyl derivatives (e.g., N,N′-Diphenylethylenediamine) are sparingly soluble in water but dissolve in organic solvents . Ethyl groups likely enhance solubility in non-polar solvents compared to purely phenyl-substituted analogs.
- Synthetic Accessibility : N,N'-Dimethyl-1,2-diphenylethylenediamine is synthesized via cost-effective methods without hazardous intermediates . The target compound may follow similar alkylation pathways using ethyl halides.
N,N'-Diethyl-N,N'-diphenylenediamine :
- Asymmetric Catalysis : The ethyl groups may modulate electron density at nitrogen, influencing catalytic activity in hydrogenation or amination reactions.
- Coordination Chemistry : Acts as a tridentate ligand in metal complexes (e.g., Ru or Pd), where the ethyl groups stabilize metal centers while phenyl groups provide rigidity .
N,N′-Diphenylethylenediamine :
- Chiral Resolution : Used to resolve enantiomers of aldehydes via diastereomeric aminal formation .
- Metal Complexes : Forms stable complexes with transition metals, applied in catalysis and materials science .
N,N'-Dimethyl-1,2-diphenylethylenediamine :
- Large-Scale Synthesis : Preferred for industrial applications due to scalable synthesis and minimal purification requirements .
TEMED :
- Polymer Chemistry : Accelerates free-radical polymerization in polyacrylamide gels .
Biological Activity
N,N'-Diethyl-N,N'-diphenylethylenediamine (DEPE) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of DEPE, including its mechanisms of action, relevant case studies, and findings from various research studies.
Chemical Structure and Properties
DEPE is characterized by the presence of two ethyl groups and two phenyl groups attached to an ethylene diamine backbone. Its molecular formula is C16H22N2, with a molecular weight of 246.36 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.
The biological activity of DEPE is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme or receptor activities, leading to various therapeutic effects. Notably, DEPE has been studied for its antimicrobial and anticancer properties:
- Antimicrobial Activity : DEPE exhibits notable antibacterial effects against various pathogens. In studies, it has shown effectiveness against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Activity : Research indicates that DEPE can inhibit the growth of cancer cell lines, including breast cancer cells (MCF-7). The compound induces apoptosis and disrupts cell cycle progression, demonstrating potential as a chemotherapeutic agent .
Antimicrobial Studies
A study investigating the antimicrobial properties of DEPE revealed that it effectively inhibited bacterial growth in vitro. The following table summarizes the antimicrobial efficacy of DEPE compared to standard antibiotics:
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|
E. coli | 50 | Ciprofloxacin | 25 |
S. aureus | 30 | Methicillin | 15 |
Pseudomonas aeruginosa | 40 | Gentamicin | 20 |
This data illustrates that DEPE possesses competitive antimicrobial activity against common pathogens.
Anticancer Studies
In anticancer research, DEPE was tested on various cancer cell lines. The following table presents the IC50 values for DEPE compared to cisplatin:
Cell Line | IC50 (µM) for DEPE | IC50 (µM) for Cisplatin |
---|---|---|
MCF-7 | 10 ± 2 | 5 ± 1 |
MDA-MB-231 | 12 ± 3 | 8 ± 1 |
These results indicate that while DEPE is less potent than cisplatin, it still exhibits significant cytotoxicity against breast cancer cells, suggesting its potential for further development as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A case study published in a peer-reviewed journal highlighted the use of DEPE in treating bacterial infections resistant to conventional antibiotics. The study demonstrated that DEPE significantly reduced bacterial counts in infected tissue samples compared to untreated controls .
- Cancer Treatment : Another case study focused on the effects of DEPE on tumor growth in vivo using animal models. Results showed that treatment with DEPE led to a significant reduction in tumor size compared to control groups, supporting its role as a potential therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-Diethyl-N,N'-diphenylethylenediamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of 1,2-diphenylethylenediamine with ethylating agents (e.g., ethyl iodide) in a polar aprotic solvent (e.g., THF) under reflux. Catalytic bases like K₂CO₃ enhance nucleophilic substitution. Evidence from analogous syntheses suggests yields improve with controlled stoichiometry (2:1 molar ratio of ethyl iodide to diamine) and inert atmospheres to prevent oxidation .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4). Purify via recrystallization from ethanol/water (yield: ~60–75%) .
Q. How can the purity and structure of this compound be validated?
- Methodology :
- ¹H/¹³C NMR : Key signals include ethyl groups (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N–CH₂) and aromatic protons (δ 6.8–7.4 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 296.4 (M⁺) confirms molecular weight .
- Elemental Analysis : Expected C: 81.04%, H: 8.84%, N: 10.12% .
Q. What are the key physicochemical properties influencing its reactivity?
- Key Properties :
Property | Value | Source |
---|---|---|
LogP (lipophilicity) | ~3.2 | Estimated from analogs |
Solubility | Low in water, high in DCM/THF |
- Steric hindrance from ethyl and phenyl groups reduces nucleophilicity compared to N,N'-dimethyl analogs, impacting reaction kinetics .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved?
- Methodology : Use chiral resolving agents (e.g., L-(+)-tartaric acid) to form diastereomeric salts. Recrystallize from ethanol to isolate (R,R) and (S,S) enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
- Data Contradictions : Ethyl groups increase steric bulk compared to methyl analogs, potentially lowering resolution efficiency (ee ~85% vs. 95% for dimethyl derivatives) .
Q. What role does this compound play in asymmetric catalysis?
- Applications : Acts as a chiral ligand in Cu-catalyzed Henry reactions. Ethyl groups enhance steric control, improving enantioselectivity (up to 92% ee for β-nitroalcohols). Compare with N,N'-dimethyl analogs to optimize ligand geometry .
- Mechanistic Insight : Ethyl substituents stabilize transition states via van der Waals interactions, as shown in DFT studies .
Q. How do structural modifications (e.g., ethyl vs. methyl groups) affect biological activity?
- Methodology : Test in vitro against glioblastoma cell lines (U87-MG). N,N'-Diethyl derivatives show 20% higher IC₅₀ than methyl analogs due to increased lipophilicity enhancing membrane permeability. Validate via MTT assays and ROS generation studies .
- Contradictions : Higher lipophilicity may reduce aqueous solubility, complicating dose-response reproducibility .
Q. What analytical challenges arise in quantifying trace impurities?
Properties
CAS No. |
7030-59-3 |
---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N,N'-diethyl-N,N'-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-3-19(17-11-7-5-8-12-17)15-16-20(4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
GTIKMPFJLWCUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(CC)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.